molecular formula C8H10F3NO2 B2640835 3-Trifluoromethyl-3,3a,4,5,6,7-hexahydrobenzo[c]isoxazol-3-ol CAS No. 159152-82-6

3-Trifluoromethyl-3,3a,4,5,6,7-hexahydrobenzo[c]isoxazol-3-ol

Cat. No.: B2640835
CAS No.: 159152-82-6
M. Wt: 209.168
InChI Key: JQNKEFXTOKUFER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Trifluoromethyl-3,3a,4,5,6,7-hexahydrobenzo[c]isoxazol-3-ol is a chemical compound with the molecular formula C8H10F3NO2 and a molecular weight of 209.17 . It is used for proteomics research .


Physical And Chemical Properties Analysis

The predicted physical and chemical properties of this compound include a melting point of 48.72° C, a boiling point of 237.5° C at 760 mmHg, a density of 1.6 g/cm 3, and a refractive index of n 20D 1.52 .

Scientific Research Applications

1. Role in Sphingosine-1-Phosphate Receptor Imaging

3-Trifluoromethyl-3,3a,4,5,6,7-hexahydrobenzo[c]isoxazol-3-ol is a structural element in the compound 11C-CS1P1, a radiotracer targeting the sphingosine-1-phosphate receptor 1 (S1PR1). S1PR1 is clinically significant due to its involvement in multiple sclerosis and other conditions. The safety, dosimetry, and imaging characteristics of 11C-CS1P1 were evaluated, indicating its potential for assessing inflammation in human clinical populations (Brier et al., 2022).

Properties

IUPAC Name

3-(trifluoromethyl)-4,5,6,7-tetrahydro-3aH-2,1-benzoxazol-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3NO2/c9-8(10,11)7(13)5-3-1-2-4-6(5)12-14-7/h5,13H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQNKEFXTOKUFER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NOC(C2C1)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.